molecular formula C24H18Cl2FN3O2S B12622896 2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B12622896
M. Wt: 502.4 g/mol
InChI Key: WVMOXHHYEYLWBR-UHFFFAOYSA-N
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Description

This compound is a structurally complex imidazolidinone derivative featuring a 1,3-disubstituted core with a 4-chlorobenzyl group at position 3 and a 4-fluorophenyl group at position 1. The imidazolidinone ring is functionalized with a thioxo (S=) group at position 2 and an oxo (O=) group at position 2. The N-(4-chlorophenyl)acetamide side chain at position 4 introduces additional aromatic and amide functionalities.

Properties

Molecular Formula

C24H18Cl2FN3O2S

Molecular Weight

502.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H18Cl2FN3O2S/c25-16-3-1-15(2-4-16)14-29-21(13-22(31)28-19-9-5-17(26)6-10-19)23(32)30(24(29)33)20-11-7-18(27)8-12-20/h1-12,21H,13-14H2,(H,28,31)

InChI Key

WVMOXHHYEYLWBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile on an aromatic ring.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Cyclization: This step involves the formation of a ring structure, which is a key feature of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with increased hydrogen content.

Scientific Research Applications

2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs (Table 1), focusing on core heterocycles, substituents, and synthetic pathways.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Synthesis Highlights Reference
Target Compound Imidazolidinone 4-Chlorobenzyl, 4-fluorophenyl, N-(4-chlorophenyl)acetamide Not specified in evidence
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid () Thiazolidinone 4-Chlorophenyl, acetic acid Thia-Michael addition/cyclization
2-{(2E)-2-[(4-Chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide () Thiazolidin 4-Chloro-2-methylphenylimino, 2,3-dimethylphenylacetamide Not specified
2-[1-Benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide () Imidazolidinone Benzyl, 4-fluorobenzyl, N-(4-chlorophenyl)acetamide Not specified
N-(4-Chlorophenyl)-2-[1-(4-fluorobenzyl)-3-(2-furylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide () Imidazolidinone 4-Fluorobenzyl, furylmethyl, N-(4-chlorophenyl)acetamide Not specified
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide () Thiazolidin 4-Chlorophenylimino, 4-fluorophenethyl, N-phenylacetamide Not specified
N-(4-(4-Chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide () Benzimidazole 4-Chlorophenoxy, nitro-benzimidazolylthio, acetamide Not specified

Key Observations

Core Heterocycle Variations: The imidazolidinone core (target compound, ) is distinguished by a five-membered ring with two nitrogen atoms, whereas thiazolidinone/thiazolidin analogs () feature a sulfur atom in the ring. The benzimidazole derivative () incorporates a fused benzene ring, enhancing aromaticity and rigidity .

substitutes chlorobenzyl with furylmethyl, introducing an oxygen heterocycle that may alter electronic properties . Acetamide Side Chain: All compounds include an acetamide group, but the N-aryl substituent varies (e.g., 4-chlorophenyl in the target compound vs. phenyl in ), affecting steric bulk and hydrogen-bonding capacity .

Synthetic Pathways: The thiazolidinone derivative in employs a thia-Michael addition/cyclization strategy, which contrasts with the lack of synthetic details for imidazolidinone analogs. This suggests divergent reactivity between sulfur- and nitrogen-containing heterocycles .

Physicochemical Properties :

  • Molecular weights range from ~400–500 g/mol, with the target compound (C29H22Cl2FN3O2S) at 590.52 g/mol. The benzimidazole derivative () has the highest molecular complexity due to its fused ring system .

Research Implications

  • Bioactivity Potential: The prevalence of halogenated aromatics and thioxo/oxo groups suggests kinase or protease inhibition as plausible mechanisms, though specific data are absent in the evidence.

Biological Activity

The compound 2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide is a member of the imidazolidinone class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17Cl2FN2O2S\text{C}_{19}\text{H}_{17}\text{Cl}_2\text{F}\text{N}_2\text{O}_2\text{S}

This structure features several functional groups that contribute to its biological activity, including a thioxoimidazolidine core and multiple aromatic substituents.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds within the imidazolidinone family. For instance, derivatives of imidazolidinones have shown significant cytotoxic effects against various cancer cell lines, including:

  • HL-60 (human leukemia)
  • A549 (lung adenocarcinoma)
  • MDA-MB-231 (breast cancer)

In a comparative study, compounds with structural similarities to our target compound exhibited IC50 values ranging from 0.22 to 6.0 µM, indicating potent cytotoxicity .

CompoundCell LineIC50 (µM)Reference
2gHL-600.22
2gA5490.34
2gMDA-MB-2310.41

These results suggest that modifications to the imidazolidinone structure can significantly enhance anticancer activity.

Antimicrobial Activity

Compounds similar to This compound have also been evaluated for their antimicrobial properties. The thioxo group is known to play a crucial role in enhancing the antimicrobial efficacy against various pathogens, including bacteria and fungi.

The precise mechanism of action for this compound is still under investigation; however, it is hypothesized that:

  • Inhibition of Enzyme Activity : The presence of the thioxo group may inhibit key enzymes involved in cellular metabolism in cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Disruption of Cell Membranes : Antimicrobial activity may be mediated through disruption of bacterial cell membranes.

Study on Cytotoxic Effects

A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, demonstrating that modifications in substituents could lead to enhanced potency. The study found that introducing electron-withdrawing groups significantly improved the activity against tested cell lines .

Research on Antimicrobial Properties

Another research effort focused on synthesizing thioxoimidazolidinone derivatives and evaluating their antimicrobial activity against standard strains such as Staphylococcus aureus and Escherichia coli. Compounds showed varying degrees of effectiveness, with some exhibiting MIC values lower than those of standard antibiotics .

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